8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound has been explored for its potential in various biological activities, including antiviral and antihypertensive applications. In a study by Nilov et al. (1995), derivatives similar to the compound were synthesized, demonstrating precursors for further biological active compounds. This study laid groundwork for understanding the synthetic pathways and potential biological targets of such compounds (Nilov et al., 1995).
Antidepressant and Anxiolytic Potential
Research by Zagórska et al. (2009) on imidazo[2,1-f]purine-2,4-dione derivatives, closely related to the specified compound, highlighted their potential as antidepressants and anxiolytics. Preliminary pharmacological evaluation suggested that certain derivatives may exert anxiolytic-like activity, indicating the therapeutic potential of this class of compounds in mental health treatment (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including those similar to the mentioned compound, have been conducted. These studies identified compounds with significant affinity for serotoninergic and dopaminergic receptors, suggesting a potential application in developing treatments for disorders related to these neurotransmitters (Zagórska et al., 2015).
Luminescence Sensing
Shi et al. (2015) explored the application of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing, demonstrating the versatility of compounds structurally related to the one . This research opens avenues for developing novel fluorescence sensors for chemical detection and analysis (Shi et al., 2015).
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-7-30-9-8-25-20(28)18-19(24(6)22(25)29)23-21-26(15(4)16(5)27(18)21)17-11-13(2)10-14(3)12-17/h10-12H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFNXAPGEAUAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC(=C4)C)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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